[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP)

Catalog No.
S571923
CAS No.
30223-73-5
M.F
C20H23N
M. Wt
277.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyr...

CAS Number

30223-73-5

Product Name

[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP)

IUPAC Name

(2E)-2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine

Molecular Formula

C20H23N

Molecular Weight

277.4 g/mol

InChI

InChI=1S/C20H23N/c1-4-19-20(15-16(2)21(19)3,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h4-14,16H,15H2,1-3H3/b19-4+

InChI Key

AJRJPORIQGYFMT-RMOCHZDMSA-N

SMILES

CC=C1C(CC(N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3

Synonyms

1,5-dimethyl-3,3-diphenyl-2-ethylidenepyrrolidine, 2-Et-1,5-diMe-3,3-DPP, 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine, 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine, (+-)-isomer, 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine, (E)-isomer, 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine, (Z)-isomer, 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine, perchlorate, 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine, perchlorate, (+-)-isomer, EDDP-3,3, EDPP

Canonical SMILES

CC=C1C(CC(N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3

Isomeric SMILES

C/C=C/1\C(CC(N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3

2-Ethylidene-1, 5-dimethyl-3, 3-diphenylpyrrolidine, also known as eddp-3, 3 or 1, 5-dimethyl-3, 3-diphenyl-2-ethylidenepyrrolidine, belongs to the class of organic compounds known as diphenylmethanes. Diphenylmethanes are compounds containing a diphenylmethane moiety, which consists of a methane wherein two hydrogen atoms are replaced by two phenyl groups. 2-Ethylidene-1, 5-dimethyl-3, 3-diphenylpyrrolidine is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-Ethylidene-1, 5-dimethyl-3, 3-diphenylpyrrolidine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 2-ethylidene-1, 5-dimethyl-3, 3-diphenylpyrrolidine is primarily located in the membrane (predicted from logP).
2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine is a diarylmethane.

[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine is a chiral compound that belongs to the class of pyrrolidine derivatives. It is structurally characterized by the presence of a pyrrolidine ring with two ethylidene and two methyl substituents, alongside two phenyl groups. The compound has a molecular formula of C20_{20}H23_{23}N and an average molecular weight of approximately 277.411 g/mol . This compound is notable for being a primary metabolite of methadone, which is used in pain management and as part of drug addiction detoxification programs .

The chemical behavior of [S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine can be explored through its reactions with various reagents. The compound can undergo:

  • Hydrogenation: This reaction can lead to the saturation of the double bond in the ethylidene moiety.
  • Oxidation: The nitrogen atom may participate in oxidation reactions, potentially forming N-oxides.
  • Alkylation: The nitrogen can act as a nucleophile, allowing for alkylation reactions with suitable electrophiles.

These reactions are significant for understanding its metabolic pathways and potential interactions with other drugs .

The biological activity of [S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine primarily revolves around its role as a metabolite of methadone. It exhibits pharmacological properties similar to those of methadone but with distinct potency and efficacy profiles. Research indicates that this compound interacts with opioid receptors, contributing to analgesic effects. Additionally, studies have shown that it may exhibit varying levels of activity in different biological systems, which necessitates further investigation into its pharmacodynamics and pharmacokinetics .

The synthesis of [S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine can be achieved through several synthetic routes:

  • Starting from Methadone: The compound can be derived from methadone through specific metabolic processes or chemical modifications.
  • Multi-step Synthesis: A laboratory synthesis may involve the formation of the pyrrolidine ring followed by the introduction of ethylidene and phenyl groups through alkylation and substitution reactions.
  • Chiral Resolution: Given its chiral nature, methods such as chiral chromatography or enzymatic resolution may be employed to isolate the desired enantiomer from racemic mixtures .

[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine finds applications primarily in:

  • Pharmacology: As a metabolite of methadone, it is studied for its role in pain management and opioid addiction treatments.
  • Toxicology: It is important for drug testing protocols, particularly in distinguishing between methadone and its metabolites in biological samples .

Interaction studies involving [S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine focus on its pharmacokinetic properties and how it interacts with various receptors:

  • Opioid Receptors: Its interaction with mu-opioid receptors has been a significant area of study due to implications for pain relief and addiction treatment.
  • Drug Metabolism: Understanding how this compound interacts with cytochrome P450 enzymes can provide insights into its metabolic pathways and potential drug-drug interactions .

Several compounds share structural similarities with [S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine. Below are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidineSimilar core structureDirectly related as a parent compound
2-Ethyl-5-methyl-3,3-diphenylpyrrolineContains a methyl groupVarying degrees of biological activity
MethadoneContains a similar backboneUsed primarily for pain management and addiction
1-Pyrrolininium derivativesVarying substituents on the pyrrolidine ringDifferent pharmacological profiles

These compounds highlight the unique structural characteristics of [S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine while also emphasizing its distinct biological activities compared to others within the same class .

Molecular Formula and Weight

[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine, commonly referred to as S-EDDP, is characterized by the molecular formula C₂₀H₂₃N [1] [3]. This compound has a molecular weight of 277.4 g/mol as determined by standard molecular weight calculations [1] [5]. The monoisotopic mass of S-EDDP has been precisely measured at 277.183049741 Da, which represents the mass of the molecule containing the most abundant isotope of each element [1] [3].

The compound is registered with specific Chemical Abstracts Service (CAS) registry numbers, with 106293-57-6 assigned specifically to the S-EDDP enantiomer, while 30223-73-5 refers to the racemic mixture [1] [6]. In chemical databases, S-EDDP is identified by PubChem CID 71316608, distinguishing it from the racemic form which is assigned PubChem CID 5378015 [1] [4].

PropertyValue
Molecular FormulaC₂₀H₂₃N
Average Molecular Weight277.4033 g/mol
Monoisotopic Molecular Weight277.183049741 Da
CAS Registry Number (S-EDDP)106293-57-6
CAS Registry Number (racemic)30223-73-5
PubChem CID (S-EDDP)71316608
IUPAC Name(2E,5S)-2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine

Structural Characteristics

Pyrrolidine Ring System

The core structure of S-EDDP features a five-membered pyrrolidine ring containing a nitrogen atom [8] [9]. This heterocyclic ring system is non-planar, adopting either envelope or twist conformations due to the sp³ hybridization of its constituent atoms [22]. The pyrrolidine ring in S-EDDP serves as the central scaffold to which other functional groups are attached, including the two methyl groups, the ethylidene moiety, and the diphenyl substituent [5] [8].

The nitrogen atom in the pyrrolidine ring is tertiary, bearing a methyl substituent that contributes to the compound's basicity [5] [9]. At physiological pH, this nitrogen is typically protonated, giving the molecule a positive charge with a pKa value of approximately 9.64 [5] [15]. The pyrrolidine ring also contains a chiral center at position 5, which bears a methyl group in the S-configuration [1] [15].

The non-planarity of the pyrrolidine ring is a significant structural feature that influences the overall three-dimensional arrangement of the molecule [22]. This characteristic allows the ring to undergo conformational changes, a phenomenon known as "pseudorotation," which contributes to the molecule's flexibility and its ability to adopt different spatial arrangements [22] [19].

Diphenyl Moiety Configurations

The diphenyl moiety in S-EDDP consists of two phenyl rings attached to the same carbon atom (position 3) of the pyrrolidine ring, creating a quaternary carbon center [8] [10]. This structural arrangement classifies S-EDDP as a diphenylmethane derivative, where two phenyl groups are connected to a central carbon that is part of the pyrrolidine ring system [9] [5].

The orientation of these phenyl rings relative to each other is an important structural characteristic [28]. In the gas phase, biphenyl structures typically exist with the two rings twisted at an angle to each other, rather than being coplanar [28]. This non-coplanarity is primarily due to steric hindrance between the ortho hydrogen atoms of adjacent rings [28] [19]. In S-EDDP, the two phenyl rings are oriented to minimize steric interactions, resulting in a non-coplanar arrangement [28] [10].

X-ray crystallographic studies of related compounds have shown that the dihedral angle between the two phenyl rings can vary depending on crystal packing forces and intermolecular interactions [28] [20]. The specific orientation of these rings influences the overall shape of the molecule and its ability to interact with other molecules or biological receptors [19] [20].

Ethylidene Group Stereochemistry

The ethylidene group in S-EDDP consists of a carbon-carbon double bond with a methyl substituent [1] [7]. This group is attached to the pyrrolidine ring at position 2, creating a rigid structural element due to the restricted rotation around the double bond [7] [27]. The stereochemistry of this double bond is defined as E (entgegen or opposite), indicating that the higher priority groups on each carbon of the double bond are on opposite sides [7] [15].

The E-configuration of the ethylidene group is a critical structural feature that distinguishes S-EDDP from its Z-isomer [27] [7]. This stereochemical arrangement is determined according to the Cahn-Ingold-Prelog priority rules, where groups are assigned priorities based on atomic number [15] [27]. In the case of S-EDDP, the E-configuration means that the methyl group of the ethylidene moiety and the pyrrolidine nitrogen are positioned on opposite sides of the double bond plane [7] [27].

The presence of this double bond with defined stereochemistry contributes significantly to the overall rigidity of the molecule and restricts the conformational flexibility of this portion of the structure [27] [19]. This stereochemical feature is important for the compound's molecular recognition properties and potentially influences its interactions with biological systems [15] [19].

Physicochemical Properties

Solubility Parameters

S-EDDP exhibits limited water solubility, which is a common characteristic of compounds containing multiple aromatic rings and hydrophobic groups [5] [13]. According to computational predictions using the ALOGPS algorithm, the water solubility of S-EDDP is estimated to be approximately 1.20×10⁻² g/L [5] [13]. This low aqueous solubility is primarily attributed to the presence of the two phenyl rings and the overall lipophilic nature of the molecule [5] [10].

The solubility of S-EDDP is significantly influenced by pH due to the presence of the basic nitrogen atom in the pyrrolidine ring [5] [15]. At lower pH values, where the nitrogen is protonated, the compound exhibits increased water solubility compared to higher pH environments where it exists predominantly in its free base form [13] [15]. This pH-dependent solubility behavior is characteristic of basic compounds containing amine functionalities [13] [16].

In organic solvents, S-EDDP demonstrates much higher solubility, particularly in moderately polar to non-polar solvents such as methanol, ethanol, chloroform, and dichloromethane [1] [5]. This solubility profile is consistent with the compound's lipophilic character and is an important consideration for analytical procedures involving this compound [14] [25].

Partition Coefficients

The lipophilicity of S-EDDP is quantified by its partition coefficient (LogP), which measures the differential solubility of the compound in a hydrophobic solvent (typically octanol) versus water [5] [13]. For S-EDDP, the experimentally determined LogP value is approximately 5.26 according to the ALOGPS method, while the XLogP3-AA calculation yields a value of 5.2 [1] [5]. These high LogP values indicate that S-EDDP is significantly more soluble in lipophilic environments than in aqueous media [5] [13].

The high lipophilicity of S-EDDP is primarily attributed to the presence of the two phenyl rings and the overall hydrophobic nature of the molecule [5] [10]. This property has important implications for the compound's behavior in biological systems, particularly regarding its ability to cross lipid membranes and interact with hydrophobic binding sites on proteins [13] [16].

The distribution coefficient (LogD), which takes into account the ionization state of the compound at a specific pH, would be expected to be lower than the LogP value at physiological pH due to partial protonation of the basic nitrogen [13] [15]. This parameter provides a more accurate representation of the compound's distribution in biological systems where pH variations can significantly affect the ionization state [13] [16].

Spectroscopic Characteristics

S-EDDP exhibits distinctive spectroscopic properties that are valuable for its identification and structural characterization [14] [21]. In ultraviolet (UV) spectroscopy, S-EDDP shows characteristic absorption maxima typically in the range of 250-280 nm, primarily due to the π→π* transitions in the aromatic rings of the diphenyl moiety [14] [21]. The exact positions and intensities of these absorption bands can vary depending on the solvent and concentration used for the analysis [14] [21].

Infrared (IR) spectroscopy of S-EDDP reveals characteristic absorption bands corresponding to the various functional groups present in the molecule [14] [26]. These include bands for C=C stretching (ethylidene group), C-N stretching (pyrrolidine ring), and aromatic C=C stretching (phenyl groups) [14] [26]. The tertiary amine functionality and the aromatic rings also contribute distinctive bands to the IR spectrum [14] [26].

Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information about S-EDDP [14] [21]. In the ¹H NMR spectrum, signals for the methyl groups appear at approximately δ 1-2 ppm, while the ethylidene protons resonate at around δ 5-6 ppm, and the aromatic protons are observed in the region of δ 7-8 ppm [14] [21]. The coupling patterns of these signals, particularly those of the ethylidene group, provide valuable information about the stereochemistry of the double bond, confirming its E-configuration [14] [21].

The ¹³C NMR spectrum of S-EDDP shows signals for the methyl carbons at approximately δ 15-20 ppm, pyrrolidine ring carbons at δ 40-60 ppm, and aromatic carbons at δ 120-140 ppm [14] [21]. The quaternary carbon at position 3, bearing the two phenyl groups, exhibits a characteristic chemical shift due to its unique electronic environment [14] [21].

Mass spectrometry of S-EDDP typically shows a molecular ion peak at m/z 277, corresponding to its molecular weight [14] [26]. The fragmentation pattern includes characteristic fragments resulting from the cleavage of the pyrrolidine ring and the diphenyl moiety, which are useful for distinguishing S-EDDP from related compounds [14] [26].

Stereochemistry

S-Enantiomer Configuration

The S-enantiomer configuration in S-EDDP refers to the absolute stereochemistry at carbon-5 of the pyrrolidine ring, which bears a methyl substituent [1] [15]. This stereochemical designation follows the Cahn-Ingold-Prelog (CIP) system, where groups attached to the chiral center are assigned priorities based on atomic number and other rules [15] [22]. For the S-configuration, when viewed with the lowest priority group (typically hydrogen) pointing away from the observer, the arrangement of the remaining three groups in order of decreasing priority follows a counterclockwise direction [15] [22].

In S-EDDP, the chiral center at carbon-5 has the nitrogen, methyl group, and the carbon of the pyrrolidine ring as its three substituents (in addition to hydrogen) [1] [15]. The S-configuration indicates a specific three-dimensional arrangement of these groups that distinguishes this enantiomer from its mirror image (the R-enantiomer) [15] [22]. This stereochemical feature is crucial for the compound's molecular recognition properties and potentially influences its interactions with biological systems that exhibit stereoselectivity [15] [22].

The presence of this single chiral center means that S-EDDP exists as one of two possible enantiomers [15] [22]. Enantiomers have identical physical and chemical properties in achiral environments but can exhibit different behaviors in chiral environments, such as when interacting with biological receptors or other chiral molecules [15] [22].

E-Configuration of Ethylidene Group

The ethylidene group in S-EDDP features a carbon-carbon double bond with defined stereochemistry [7] [27]. The designation "E" (from the German "entgegen," meaning opposite) indicates that the higher priority groups on each carbon of the double bond are positioned on opposite sides of the double bond plane [7] [27]. This stereochemical assignment follows the Cahn-Ingold-Prelog priority rules, where groups are ranked based on atomic number and other criteria [15] [27].

In S-EDDP, the E-configuration means that the methyl group of the ethylidene moiety and the pyrrolidine nitrogen are positioned on opposite sides of the double bond plane [7] [27]. This arrangement contrasts with the Z-configuration (from the German "zusammen," meaning together), where the higher priority groups would be on the same side [7] [27].

The E-configuration of the double bond is a critical structural feature that contributes to the overall three-dimensional shape of the molecule [7] [27]. Double bonds restrict rotation, creating a rigid structural element that limits the conformational flexibility of this portion of the molecule [19] [27]. This stereochemical feature can significantly influence the compound's ability to interact with other molecules or biological receptors [15] [19].

Conformational Analysis

Conformational analysis of S-EDDP reveals the various spatial arrangements that the molecule can adopt due to rotations around single bonds, while maintaining its defined stereochemistry at the chiral center and double bond [19] [20]. The pyrrolidine ring in S-EDDP is non-planar and can exist in different conformations, primarily envelope and twist forms, which interconvert through a process known as pseudorotation [22] [19].

The envelope conformation occurs when four atoms of the pyrrolidine ring lie approximately in a plane, with the fifth atom positioned out of this plane [22] [19]. In the twist conformation, two adjacent atoms are displaced from the plane formed by the other three atoms, one above and one below the plane [22] [19]. These conformational variations contribute to the overall flexibility of the pyrrolidine ring system [22] [19].

The orientation of the diphenyl moiety also contributes significantly to the conformational landscape of S-EDDP [19] [28]. The two phenyl rings can rotate around the bonds connecting them to the quaternary carbon, adopting various orientations relative to each other and to the pyrrolidine ring [19] [28]. These rotations are influenced by steric interactions between the phenyl rings themselves and with other parts of the molecule [19] [28].

Energy calculations using molecular mechanics and quantum chemical methods have been employed to analyze the relative stabilities of different conformers of similar compounds [19] [20]. These studies typically reveal multiple local energy minima corresponding to stable conformations, with energy barriers between them determining the ease of conformational interconversion [19] [20]. The preferred conformations are generally those that minimize steric strain while optimizing electronic interactions [19] [20].

XLogP3

5.2

Hydrogen Bond Acceptor Count

1

Exact Mass

277.183049738 g/mol

Monoisotopic Mass

277.183049738 g/mol

Heavy Atom Count

21

UNII

Z3LC48U94I

Wikipedia

2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine

Dates

Last modified: 02-18-2024

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